7,25-Dihydroxycholesterol

Description

Historical Context and Discovery of 7,25-Dihydroxycholesterol as a Bioactive Oxysterol

Initially, oxysterols, the oxidized derivatives of cholesterol, were primarily considered intermediates in the synthesis of bile acids and steroid hormones. mdpi.comnih.gov However, early research began to uncover their broader biological significance, revealing their involvement in regulating cholesterol homeostasis and other cellular processes. creative-proteomics.comfrontiersin.org These initial studies laid the groundwork for a paradigm shift, suggesting that specific oxysterols possess distinct and potent biological activities beyond their metabolic precursor roles. nih.gov It became apparent that these molecules could influence gene expression and participate in various physiological and pathological processes, including inflammation and cell differentiation. mdpi.commdpi.com

A pivotal moment in oxysterol research was the identification of 7α,25-dihydroxycholesterol (7α,25-OHC) as the endogenous ligand for the G protein-coupled receptor (GPCR) known as Epstein-Barr Virus-Induced Gene 2 (EBI2), or GPR183. nih.govresearchgate.netmdpi.com EBI2 was first identified in 1993 as a gene induced by Epstein-Barr virus infection in a Burkitt's lymphoma cell line. nih.govresearchgate.netscienceopen.com For years, its natural ligand remained unknown, classifying it as an orphan receptor.

In 2011, two independent research groups reported the discovery of 7α,25-OHC as the physiological ligand for EBI2. nih.govresearchgate.netmdpi.com This breakthrough was significant as it unveiled a previously unknown signaling system involving an oxysterol and a GPCR, expanding the known functions of oxysterols beyond their roles as nuclear receptor ligands. nih.govresearchgate.net This discovery was driven by the observation that EBI2 plays a critical role in regulating B cell migration and immune responses. nih.govresearchgate.net Subsequent research confirmed that 7α,25-OHC binds to EBI2 with high affinity and potency, initiating downstream signaling pathways that are crucial for the migration of various immune cells, including B cells, T cells, and dendritic cells. nih.govscienceopen.comontosight.ai

The synthesis of 7α,25-OHC involves a two-step enzymatic process. First, cholesterol is converted to 25-hydroxycholesterol (B127956) (25-HC) by the enzyme cholesterol 25-hydroxylase (CH25H). nih.govencyclopedia.pubnih.gov Then, 25-HC is further hydroxylated to 7α,25-OHC by 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1). nih.govencyclopedia.pubnih.gov The expression of these enzymes is tightly regulated, particularly during inflammatory responses, which in turn controls the local production and concentration gradients of 7α,25-OHC. nih.govmdpi.com

Overview of Oxysterol Signaling Systems and Their Broad Biological Functions

The discovery of the 7α,25-OHC-EBI2 axis highlighted the broader concept of oxysterols as signaling molecules. Oxysterols can exert their effects through various mechanisms, including acting as ligands for nuclear receptors and G protein-coupled receptors. creative-proteomics.comfrontiersin.org

One of the most well-studied roles of oxysterols is the regulation of cholesterol metabolism through their interaction with Liver X Receptors (LXRs). creative-proteomics.comnih.gov LXRs are nuclear receptors that, when activated by oxysterols, regulate the expression of genes involved in cholesterol transport, efflux, and catabolism. creative-proteomics.comnih.gov This function is central to maintaining cellular and systemic cholesterol balance.

Beyond cholesterol homeostasis, oxysterols are implicated in a wide array of biological processes:

Immune Regulation: Oxysterols, including 7α,25-OHC and 25-HC, are potent modulators of the immune system. nih.gov They influence the migration, differentiation, and activation of various immune cells. nih.govnih.gov For instance, the 7α,25-OHC/EBI2 pathway is crucial for positioning immune cells within lymphoid organs to orchestrate adaptive immune responses. ontosight.ai

Inflammation: Oxysterols can have both pro-inflammatory and anti-inflammatory effects depending on the specific oxysterol, its concentration, and the cellular context. creative-proteomics.commetabolon.com They can modulate the production of inflammatory cytokines and other mediators. creative-proteomics.commetabolon.com

Developmental Processes: Emerging evidence suggests that oxysterols play roles in developmental signaling pathways, such as the Hedgehog signaling pathway. frontiersin.orgnih.gov

Cellular Processes: Certain oxysterols can induce apoptosis (programmed cell death) and influence cell proliferation and differentiation. mdpi.commdpi.com

The diverse functions of oxysterols underscore their importance as a class of bioactive lipids with profound physiological and pathological implications. Dysregulation of oxysterol signaling has been linked to various diseases, including autoimmune disorders, neurodegenerative diseases, cardiovascular diseases, and cancer. nih.govresearchgate.netmetabolon.com

Table 1: Key Research Findings on this compound

| Research Area | Key Findings | References |

|---|---|---|

| Discovery | Identified as the endogenous ligand for the orphan G protein-coupled receptor EBI2 (GPR183). | nih.gov, researchgate.net, mdpi.com |

| Synthesis | Produced from cholesterol in a two-step process involving the enzymes CH25H and CYP7B1. | nih.gov, encyclopedia.pub, nih.gov |

| Function | Regulates the migration and positioning of immune cells, particularly B cells, T cells, and dendritic cells. | nih.gov, ontosight.ai, scienceopen.com |

| Signaling | Activates the EBI2 receptor, leading to downstream signaling cascades that control cell movement. | nih.gov, mdpi.com |

| Immune Response | Plays a critical role in adaptive immunity by guiding immune cells to specific locations within lymphoid tissues. | ontosight.ai, frontiersin.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 7,25-OHC |

| 7α,25-Dihydroxycholesterol | 7α,25-OHC |

| 25-Hydroxycholesterol | 25-HC |

| Cholesterol | |

| Epstein-Barr Virus-Induced Gene 2 | EBI2 |

| G protein-coupled receptor 183 | GPR183 |

| Cholesterol 25-hydroxylase | CH25H |

| 25-hydroxycholesterol 7-alpha-hydroxylase | CYP7B1 |

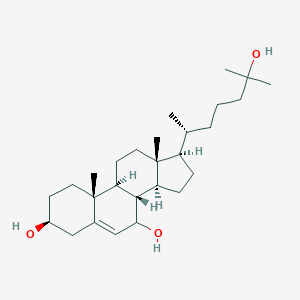

Structure

2D Structure

Properties

CAS No. |

107655-65-2 |

|---|---|

Molecular Formula |

C27H46O3 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23?,24+,26+,27-/m1/s1 |

InChI Key |

BQMSKLCEWBSPPY-BXGICBJUSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Synonyms |

7,25-dihydroxycholesterol 7,25-dihydroxycholesterol, (3beta,7alpha)-isomer 7,25-dihydroxycholesterol, (3beta,7beta)-isomer 7,25-OHC |

Origin of Product |

United States |

Biosynthesis and Metabolism of 7,25 Dihydroxycholesterol

Enzymatic Pathways of 7,25-Dihydroxycholesterol Synthesis

The synthesis of this compound is accomplished through specific hydroxylation events on the cholesterol molecule, catalyzed by a series of enzymes.

The main pathway for the synthesis of 7α,25-dihydroxycholesterol involves two sequential enzymatic steps. mdpi.comresearchgate.net This primary route begins with the 25-hydroxylation of cholesterol, which is then followed by a 7α-hydroxylation. mdpi.com

Table 1: Key Enzymes in the Primary Biosynthesis of this compound

| Enzyme | Gene | Function in Pathway |

|---|---|---|

| Cholesterol 25-Hydroxylase | CH25H | Catalyzes the initial conversion of cholesterol to 25-hydroxycholesterol (B127956). researchgate.netnih.gov |

| Cytochrome P450 7B1 | CYP7B1 | Catalyzes the subsequent 7α-hydroxylation of 25-hydroxycholesterol to form this compound. researchgate.netnih.gov |

The first and rate-limiting step in the primary pathway is the conversion of cholesterol into 25-hydroxycholesterol (25-HC). nih.govmdpi.com This reaction is catalyzed by the enzyme Cholesterol 25-hydroxylase (CH25H). researchgate.netnih.gov CH25H is an endoplasmic reticulum-associated enzyme that utilizes molecular oxygen and NADPH to introduce a hydroxyl group at the 25th carbon position of cholesterol. nih.gov While expressed at low levels in various cell types, its activity is crucial for initiating this biosynthetic sequence. nih.gov The expression of CH25H can be induced by inflammatory stimuli, indicating a link between the production of its downstream products and immune responses. frontiersin.org

Following the formation of 25-hydroxycholesterol, the intermediate product is then acted upon by Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1). researchgate.netnih.gov This enzyme, also known as oxysterol 7α-hydroxylase, is a member of the cytochrome P450 superfamily. wikipedia.orgnih.gov CYP7B1 catalyzes the 7α-hydroxylation of 25-hydroxycholesterol, converting it into the final product, 7α,25-dihydroxycholesterol. nih.govreactome.org This enzyme is located in the endoplasmic reticulum membrane and is expressed in various tissues. wikipedia.org The action of CYP7B1 is the defining step that produces the specific 7α,25-dihydroxy structure of the target compound. nih.gov

In addition to the primary pathway, this compound can be synthesized through alternative enzymatic routes. These pathways involve different enzymes for the initial hydroxylation step or a different sequence of hydroxylation events.

Table 2: Enzymes Involved in Alternative Biosynthetic Routes of this compound

| Enzyme | Gene | Role in Alternative Pathway |

|---|---|---|

| Cytochrome P450 3A | CYP3A4 | Can perform 25-hydroxylation of cholesterol and 7α-hydroxycholesterol. nih.govresearchgate.net |

| Sterol 27-hydroxylase | CYP27A1 | Possesses sterol 25-hydroxylation activity, producing 25-hydroxycholesterol. mdpi.comnih.gov |

| Cholesterol 24-hydroxylase | CYP46A1 | Has been shown to have sterol 25-hydroxylation activity. mdpi.comnih.gov |

| Cholesterol 7α-hydroxylase | CYP7A1 | Initiates an alternative route by converting cholesterol to 7α-hydroxycholesterol. mdpi.com |

While CH25H is the primary enzyme for the 25-hydroxylation of cholesterol, other enzymes also possess this capability. mdpi.com Studies have shown that members of the Cytochrome P450 family, specifically CYP3A4, CYP27A1 (mitochondrial sterol 27-hydroxylase), and CYP46A1 (brain-specific cholesterol 24S-hydroxylase), can also catalyze the 25-hydroxylation of sterols. mdpi.comnih.gov Although 25-hydroxycholesterol may be a minor product for CYP27A1 and CYP46A1, these enzymes contribute to the total pool of this crucial intermediate, which can then be converted to this compound by CYP7B1. nih.govresearchgate.net Research indicates that CYP3A4, in particular, synthesizes a significant amount of 25-hydroxycholesterol. nih.gov

An alternative pathway involves a reversal of the hydroxylation sequence seen in the primary route. mdpi.com In this pathway, cholesterol is first subjected to 7α-hydroxylation by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. mdpi.comnih.gov This initial step produces 7α-hydroxycholesterol (7α-HC). mdpi.com Subsequently, this intermediate can undergo 25-hydroxylation to form 7α,25-dihydroxycholesterol. mdpi.com The enzyme CYP3A4 has been identified as capable of catalyzing this second step, the 25-hydroxylation of 7α-hydroxycholesterol. researchgate.net

Alternative Biosynthetic Routes

Metabolic Regulation and Catabolism of this compound

The biological activity of this compound, particularly its 7α isomer (7α,25-OHC), is tightly controlled through a series of metabolic pathways that regulate its concentration and function. These pathways involve enzymatic inactivation, interconversion, and degradation, which are crucial for maintaining cellular and tissue homeostasis, especially within the immune system.

Inactivation by 3β-Hydroxysteroid Dehydrogenase Type 7 (HSD3B7) to 3-Oxo Derivatives

A key step in the catabolism and inactivation of 7α,25-dihydroxycholesterol is its conversion to a 3-oxo derivative, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). nih.govmdpi.com This enzyme is a microsomal 3β-hydroxy-Δ5-C27 steroid oxidoreductase that oxidizes the 3β-hydroxyl group to a 3-oxo group and isomerizes the double bond from the Δ5 to the Δ4 position. nih.gov This modification effectively inactivates the molecule's ability to function as a ligand for the G-protein coupled receptor EBI2 (GPR183). nih.govfrontiersin.orgnih.gov

HSD3B7 plays a critical role in both bile acid synthesis in the liver and, importantly, in regulating immune cell movement in lymphoid tissues by mediating the degradation of 7α,25-OHC. nih.govjensenlab.orgjensenlab.org The inactivation of 7α,25-OHC by HSD3B7 is essential for establishing the precise concentration gradients required to guide the migration of B cells and other immune cells expressing EBI2. nih.govfrontiersin.org In the absence of HSD3B7, the abundance of the EBI2 ligand is significantly increased, leading to a failure in proper B cell positioning and impaired humoral immune responses. nih.govmdpi.com Lymphoid stromal cells are a primary source of HSD3B7 expression, where they contribute to the degradation of 7α,25-OHC. frontiersin.orgnih.govscienceopen.com

| Enzyme | Function | Substrate | Product | Significance |

|---|---|---|---|---|

| HSD3B7 | Inactivation/Degradation | 7α,25-Dihydroxycholesterol | 7α,25-Dihydroxy-4-cholesten-3-one | Creates EBI2 ligand gradients in lymphoid tissue. nih.govjensenlab.orgjensenlab.org |

| 11β-HSD1 | Oxoreduction (Reduction) | 7-Keto,25-Hydroxycholesterol | 7β,25-Dihydroxycholesterol | Enzymatic generation of 7β,25-OHC. nih.gov |

| 11β-HSD2 | Oxidation | 7β,25-Dihydroxycholesterol | 7-Keto,25-Hydroxycholesterol | Catalyzes the reverse reaction to 11β-HSD1. nih.gov |

Enzymatic Interconversion with 7-Keto,25-Hydroxycholesterol by 11β-Hydroxysteroid Dehydrogenases (11β-HSD1 and 11β-HSD2)

The metabolism of this compound also involves a dynamic interconversion with its keto-form, 7-keto,25-hydroxycholesterol (7k25OHC). This process is catalyzed by isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov Specifically, 11β-HSD1, which has been previously identified for its role in converting 7-ketocholesterol (B24107) to 7β-hydroxycholesterol, also facilitates the stereospecific oxoreduction of 7k25OHC to generate 7β,25-dihydroxycholesterol (7β25OHC). nih.govresearchgate.net

Conversely, the enzyme 11β-HSD2 catalyzes the opposite reaction: the oxidation of 7β25OHC back to 7k25OHC. nih.gov This enzymatic interconversion demonstrates a sophisticated level of control over the local concentrations of these bioactive oxysterols. The balance between the activities of 11β-HSD1 and 11β-HSD2 can therefore dictate the availability of 7β,25-dihydroxycholesterol, influencing cellular processes that may be regulated by this specific isomer. nih.gov

Degradation by Mycobacterial Enzymes (e.g., 3β-HSD) in Pathogen-Host Interactions

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, relies on host lipids, particularly cholesterol, as a crucial carbon and energy source during infection. nih.gov To achieve this, Mtb employs a specialized set of metabolic pathways to degrade the complex structure of cholesterol. nih.govresearchgate.net While direct degradation of this compound by mycobacteria is not extensively detailed, the established pathways for cholesterol catabolism provide a clear model for its likely fate.

The initial steps in the mycobacterial degradation of sterols involve modification of the A/B rings. nih.gov A key enzyme in this process is a 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3β-hydroxyl group of the sterol to a 3-keto group. scilit.com This conversion is a prerequisite for subsequent steps, including the introduction of a double bond at the C1-C2 position and the eventual cleavage of the steroid rings. researchgate.net Given this mechanism, it is highly probable that mycobacterial 3β-HSD would also act on this compound, converting it to a 3-keto derivative as an initial step in its complete degradation for use as a nutrient source. This capability is part of the bacterium's strategy to adapt to the lipid-rich environment within the host macrophage. nih.gov

Role of Extrahepatic Pathways in Regulating Oxysterol Production in Lymphoid Tissues

While the liver is a central site for cholesterol metabolism and bile acid synthesis, extrahepatic pathways are vital for the localized production and regulation of specific oxysterols that act as signaling molecules. nih.gov The generation of 7α,25-OHC gradients within secondary lymphoid organs is a prime example of such an essential extrahepatic pathway. nih.govmdpi.com This pathway involves the coordinated action of three key enzymes: cholesterol 25-hydroxylase (CH25H), 25-hydroxycholesterol 7α-hydroxylase (CYP7B1), and 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). nih.govmdpi.comfrontiersin.org

Receptor Interactions and Molecular Signaling Mechanisms of 7,25 Dihydroxycholesterol

Epstein-Barr Virus-Induced Gene 2 (EBI2/GPR183) as the Primary Receptor

The primary and endogenous receptor for 7α,25-dihydroxycholesterol has been identified as the Epstein-Barr Virus-Induced Gene 2 (EBI2), also known as GPR183 nih.govmedchemexpress.comselleckchem.comresearchgate.netfrontiersin.org. EBI2 was initially an orphan receptor, meaning its natural ligand was unknown, until studies in 2011 independently identified 7α,25-OHC as its potent and selective agonist nih.govresearchgate.netfrontiersin.orgnih.gov. This discovery revealed a previously unknown signaling system for oxysterols, which are now understood to play key roles in physiology, particularly in the immune system nih.govresearchgate.netfrontiersin.orgnih.gov. EBI2 is highly expressed in lymphoid cells, and its activation by 7α,25-OHC is central to positioning B cells, T cells, and dendritic cells within secondary lymphoid organs nih.govmedchemexpress.comresearchgate.netresearchgate.net.

7α,25-Dihydroxycholesterol binds to and activates the human EBI2 receptor with very high potency. Radioligand binding assays have demonstrated that this interaction is saturable nih.govfrontiersin.orgnih.gov. The dissociation constant (Kd), a measure of binding affinity, is consistently reported in the picomolar to low nanomolar range. Multiple studies have established a Kd of approximately 450 pM for the binding of 7α,25-OHC to EBI2 nih.govmedchemexpress.comselleckchem.combioscience.co.ukscienceopen.com. Another study reported a Kd of 25 ±10 nM nih.gov.

The potency of 7α,25-OHC in activating the receptor is reflected by its half-maximal effective concentration (EC50). For G-protein activation (measured via GTPγS binding), 7α,25-OHC exhibits an EC50 of 140 pM nih.govmedchemexpress.comselleckchem.combioscience.co.ukscienceopen.comtocris.com. The functional consequence of this activation, such as stimulating cell migration, occurs with a half-maximum effective concentration of around 500 pM medchemexpress.com.

| Parameter | Value | Assay Type |

|---|---|---|

| Dissociation Constant (Kd) | 450 pM | Radioligand Binding |

| EC50 | 140 pM | GTPγS Binding |

| IC50 | 2 nM | cAMP Inhibition |

The specific binding of 7α,25-dihydroxycholesterol to the EBI2 receptor is dependent on key structural features of both the ligand and the receptor. Studies using various analogs of 7α,25-OHC have shown that all three hydroxyl groups on the cholesterol backbone—at positions 3β, 7α, and 25—are required for effective receptor binding and activation nih.gov.

Homology modeling of the EBI2 receptor, based on related GPCR structures, has provided insights into the putative ligand-binding pocket. These models suggest that specific amino acid residues within the transmembrane (TM) helices and extracellular loops (ECL) of EBI2 form critical interactions with the hydroxyl groups of 7α,25-OHC nih.govresearchgate.net. Key interacting residues identified through site-directed mutagenesis include:

Arg87 (in TM-II)

Asn114 (in TM-III)

Glu183 (in ECL2)

Tyr112 (in TM-III)

Tyr116 (in TM-III)

Tyr260 (in TM-VI) researchgate.net

The interaction between these residues and the hydroxyl groups of 7α,25-OHC is thought to stabilize the active conformation of the receptor, leading to downstream signaling nih.govresearchgate.net.

Upon binding of 7α,25-dihydroxycholesterol, the EBI2 receptor couples to heterotrimeric G-proteins of the Gi/o family nih.govfrontiersin.orgscienceopen.comnih.govnih.gov. This is a characteristic feature of many chemotactic receptors. The activation of Gi/o proteins by the ligand-bound receptor leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels nih.gov. The inhibitory concentration (IC50) for cAMP production by 7α,25-OHC has been measured at 2 nM nih.govfrontiersin.orgscienceopen.com. This inhibition of the cAMP pathway is a hallmark of Gi/o-coupled receptor activation and is a key part of the signaling mechanism initiated by 7α,25-OHC.

Cellular Signaling Cascades Initiated by 7,25-Dihydroxycholesterol-EBI2 Axis

The activation of EBI2 by 7α,25-dihydroxycholesterol triggers several downstream signaling cascades that ultimately mediate the cellular responses, such as migration and modulation of inflammation.

The primary event following EBI2 activation is the engagement of heterotrimeric G-proteins, which are themselves a family of GTPases. Beyond this initial step, the signaling pathways diverge to activate other key intracellular effectors. One of the major pathways involves the activation of the mitogen-activated protein kinase (MAPK) family nih.gov.

Studies have shown that the 7α,25-OHC/EBI2 signaling axis leads to the phosphorylation and activation of specific MAPKs, including extracellular signal-regulated kinase (ERK) and p38 scienceopen.comnih.govnih.gov. For instance, in astrocytes and in the spinal cord, EBI2 activation stimulates ERK and p38 phosphorylation scienceopen.comnih.gov. This activation of MAPK pathways is crucial for transmitting the signal from the cell surface to the nucleus, influencing gene expression and contributing to cellular functions like inflammation and central sensitization nih.govnih.gov. The suppression of hepatocellular steatosis by 7α,25-dihydroxycholesterol has also been shown to be mediated through p38 MAPKs nih.gov.

Another important signaling event initiated by the 7α,25-dihydroxycholesterol-EBI2 axis is the modulation of intracellular calcium (Ca2+) levels nih.govscienceopen.com. The Gβγ subunits released from the activated Gi/o protein can stimulate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.

This mobilization of intracellular calcium was used as a primary functional readout to identify 7α,25-OHC as the EBI2 ligand nih.gov. Furthermore, studies in astrocytes have confirmed that EBI2 activation by its ligand stimulates Ca2+ signaling, which is essential for inducing cellular migration and other glial cell functions scienceopen.com.

Regulation of Akt/p53/mTOR Axis

This compound (7α,25-DHC) has been shown to modulate the Akt/p53/mTOR signaling axis, a critical pathway in regulating cell survival, apoptosis, and autophagy. Research indicates that 7α,25-DHC can induce a form of cell death known as oxiapoptophagy, which involves a combination of oxidative stress, apoptosis, and autophagy, by influencing this pathway. nih.govnih.gov

In chondrocytes, the cells found in cartilage, 7α,25-DHC treatment leads to an upregulation of autophagy biomarkers such as beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov This increase in autophagy is linked to the modulation of the p53-Akt-mTOR pathway. Specifically, treatment with 7α,25-DHC results in a significant increase in the expression of the tumor suppressor protein p53, while concurrently decreasing the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.gov A similar effect is observed in L929 mouse fibroblast cells, where 7α,25-DHC inhibits the phosphorylation of Akt and increases p53 expression. nih.gov

The tumor suppressor p53 is a known regulator of the mTOR pathway. frontiersin.orgresearchgate.net By inhibiting Akt, a key upstream activator of mTOR, and increasing p53, 7α,25-DHC effectively suppresses mTOR signaling. This suppression of the Akt/mTOR pathway is a crucial step in the induction of autophagy and subsequent apoptotic cell death observed in response to 7α,25-DHC. nih.gov

Interactive Table: Effect of this compound on the Akt/p53/mTOR Axis

| Target Molecule | Effect of 7,25-DHC | Cellular Process | Cell Type |

| p53 | Increased expression | Autophagy, Apoptosis | Chondrocytes, L929 Fibroblasts |

| Phospho-Akt | Decreased expression | Autophagy, Apoptosis | Chondrocytes, L929 Fibroblasts |

| Phospho-mTOR | Decreased expression | Autophagy | Chondrocytes |

| Beclin-1 | Increased expression | Autophagy | Chondrocytes, L929 Fibroblasts |

| LC3 | Increased expression | Autophagy | Chondrocytes, L929 Fibroblasts |

Crosstalk with NF-κB and MAPK/JNK Signaling Pathways

The signaling initiated by this compound, primarily through its receptor GPR183, involves significant crosstalk with the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This interaction is particularly relevant in the context of inflammation and immune responses. nih.gov

Upon binding to GPR183, 7α,25-DHC triggers downstream signaling cascades that lead to the activation of MAPKs, specifically extracellular signal-regulated kinase (ERK) and p38. nih.gov This activation has been observed in the spinal cord, where it contributes to hypersensitivity. nih.gov The activation of these MAPK pathways is a critical component of the cellular response to 7α,25-DHC. nih.gov

Simultaneously, 7α,25-DHC/GPR183 signaling leads to the activation of the redox-sensitive transcription factor NF-κB. nih.gov Transcriptomic analysis of dorsal-horn spinal cord tissues following 7α,25-DHC injection revealed an association with neuroinflammatory, NF-κB, and MAPK signaling pathways. nih.gov This activation results in an increased production of inflammatory cytokines such as IL-1β and TNF, while reducing the levels of the anti-inflammatory cytokine IL-10. nih.gov The JNK signaling pathway, another branch of the MAPK family, is a key player in stress responses, apoptosis, and inflammation. While the broader MAPK pathway is clearly implicated, the specific and direct role of JNK activation in response to 7α,25-DHC is an area of ongoing investigation. nih.govmdpi.com

Interactive Table: this compound-Induced Inflammatory Signaling

| Pathway | Key Molecules Activated | Downstream Effects |

| MAPK | ERK, p38 | Increased production of inflammatory and neuroexcitatory cytokines. |

| NF-κB | p65 NF-κB | Upregulation of pro-inflammatory cytokines (IL-1β, TNF). |

| Cytokine Modulation | IL-1β, TNF, IL-10 | Increased IL-1β and TNF; Decreased IL-10. |

Mechanisms of Receptor Internalization and Desensitization

The interaction of this compound with its receptor, GPR183 (also known as EBI2), initiates processes of receptor internalization and desensitization, which are crucial for regulating the duration and intensity of the signal. frontiersin.orgnih.govscienceopen.com Ligation of GPR183 by 7α,25-DHC induces the receptor to be internalized from the cell surface. frontiersin.orgnih.govscienceopen.com

This process leads to desensitization, rendering the cell refractory to subsequent stimulation by 7α,25-DHC. frontiersin.orgnih.govscienceopen.com For instance, pretreating mouse B cells with 7α,25-DHC for one hour makes them unresponsive to the migratory cues normally induced by the compound. frontiersin.orgnih.govscienceopen.com This desensitization can also affect the response to other chemokines, indicating a potential for cross-desensitization. frontiersin.orgscienceopen.com The functional consequence of this is significant; B cells desensitized by 7α,25-DHC show reduced homing to splenic follicles upon adoptive transfer. nih.govscienceopen.commedchemexpress.com

The mechanisms governing GPR183 internalization are complex. Studies have shown that both constitutive (ligand-independent) and ligand-induced internalization are primarily mediated by caveolin and dynamin, independent of G-protein activation. researchgate.netnih.gov The scaffold protein β-arrestin plays a role in potentiating ligand-induced internalization, but it is not an absolute requirement for the process to occur. nih.govresearchgate.netnih.gov Interestingly, while β-arrestin recruitment is essential for receptor desensitization and subsequent chemotaxis, the physical internalization of the receptor can be uncoupled from this process. researchgate.netnih.gov Clathrin-mediated endocytosis also contributes to the constitutive internalization of GPR183, operating independently of β-arrestin. researchgate.netnih.gov

Role of 7,25 Dihydroxycholesterol in Immunological Regulation

Modulation of Immune Cell Migration and Positioning

The spatial organization of immune cells within lymphoid organs and peripheral tissues is paramount for immune surveillance and the generation of robust immune responses. 7,25-Dihydroxycholesterol, through its interaction with EBI2, establishes chemotactic gradients that guide immune cells to specific microenvironments, thereby influencing their activation, differentiation, and effector functions.

Chemotactic Activity Towards EBI2-Expressing Lymphocytes (B cells, T cells)

This compound is a potent chemoattractant for lymphocytes that express the EBI2 receptor. This includes both B cells and T cells, which are central players in the adaptive immune response. The migration of these cells in response to 7,25-OHC gradients is essential for their proper localization within secondary lymphoid organs, such as the spleen and lymph nodes.

Activated B cells, for instance, upregulate EBI2 expression, which guides their movement to specific locations within lymphoid follicles, facilitating interactions with T helper cells and subsequent differentiation into antibody-producing plasma cells. Similarly, certain subsets of T cells utilize the 7,25-OHC/EBI2 axis to navigate within lymphoid tissues, ensuring their timely arrival at sites of immune activation. In vitro studies have demonstrated that 7,25-OHC induces the migration of both mouse and human B and T cells in an EBI2-dependent manner.

Influence on Dendritic Cell (DC) Migration and Function

Dendritic cells are professional antigen-presenting cells that form a critical bridge between the innate and adaptive immune systems. The migration of DCs to lymph nodes is a prerequisite for the initiation of T cell-mediated immunity. This compound has been shown to influence the migration and positioning of specific DC subsets.

For example, splenic CD4+ DCs, which are important for initiating responses to blood-borne antigens, express EBI2 and migrate in response to 7,25-OHC. Deficiencies in the 7,25-OHC/EBI2 signaling pathway can lead to improper positioning of these DCs, thereby impairing the activation of T helper cells and subsequent antibody responses.

Impact on Monocyte/Macrophage Migration and Function

Monocytes and macrophages are key components of the innate immune system, involved in phagocytosis, inflammation, and tissue repair. The recruitment of these cells to sites of infection and inflammation is a critical step in the immune response. Evidence suggests that the 7,25-OHC/EBI2 axis also plays a role in guiding the migration of monocytes and macrophages.

Human primary macrophages express EBI2 and the enzymes required for the synthesis of 7,25-OHC. Ligation of EBI2 on these cells triggers intracellular signaling and promotes their migration. This suggests that locally produced 7,25-OHC can act as a chemoattractant for monocytes and macrophages, drawing them to areas of inflammation.

Regulation of Innate Lymphoid Cell (ILC3) Migration

Innate lymphoid cells (ILCs) are a more recently discovered family of immune cells that play important roles in mucosal immunity and tissue homeostasis. Group 3 ILCs (ILC3s), in particular, are crucial for maintaining the integrity of the intestinal barrier.

The positioning of ILC3s within intestinal lymphoid tissues, such as cryptopatches, is dependent on the 7,25-OHC/EBI2 signaling pathway. Gradients of 7,25-OHC guide ILC3s to these specific niches, which is critical for the formation of these lymphoid structures and for mounting effective immune responses in the gut.

Effects on Neutrophil Activity

Neutrophils are abundant innate immune cells that are among the first responders to sites of infection and inflammation. While the direct effects of this compound on neutrophil activity are still being fully elucidated, the expression of its receptor, EBI2, on these cells strongly indicates a functional role. Other oxysterols have been shown to induce pro-inflammatory responses in neutrophils, including the production of reactive oxygen species (ROS) and the release of enzymes. The 7,25-OHC precursor, 25-hydroxycholesterol (B127956), can be metabolized into 7,25-OHC, which is a potent chemoattractant for leukocytes, suggesting a role for this pathway in neutrophil recruitment to inflammatory sites.

Regulation of Immune Responses and Inflammation

The influence of this compound on the immune system is multifaceted, extending from the precise positioning of immune cells to the modulation of inflammatory signaling pathways. This section delves into the specific roles of this oxysterol in humoral immunity, inflammatory cytokine production, the coordination of adaptive immune cells, and its association with chronic inflammatory and autoimmune conditions.

Role in Humoral Immune Responses (B cell positioning, plasma cell responses, IgA production)

This compound is a key architect of the humoral immune response, primarily by directing the migration and positioning of B lymphocytes. This process is crucial for the generation of effective antibody responses. The synthesis of 7,25-OHC by stromal cells in secondary lymphoid organs creates a concentration gradient that is sensed by B cells expressing its receptor, GPR183. This gradient acts as a chemical roadmap, guiding activated B cells to specific microenvironments within these organs, a critical step for their interaction with other immune cells and subsequent differentiation.

Deficiencies in the enzymes responsible for the synthesis of 7,25-OHC, namely Cholesterol 25-hydroxylase (CH25H) and Cytochrome P450 7B1 (CYP7B1), or its receptor GPR183, lead to disorganized B cell positioning and, consequently, impaired T cell-dependent plasma cell responses. Plasma cells are the terminally differentiated B cells responsible for producing large quantities of antibodies. Therefore, the proper spatial organization of B cells, orchestrated by the 7,25-OHC gradient, is indispensable for a robust humoral immune response.

In the context of mucosal immunity, this compound also plays a role in regulating the production of Immunoglobulin A (IgA), the primary antibody isotype found in mucosal secretions. This highlights the broad impact of this oxysterol in tailoring immune responses to different anatomical locations.

Involvement in Inflammatory Signaling and Cytokine Production (IL-1β, CCL5, IL-8)

While the direct role of this compound in the production of specific inflammatory cytokines is an area of ongoing research, studies on its precursor, 25-hydroxycholesterol (25-HC), provide significant insights. 25-HC has been shown to modulate the expression of several key inflammatory mediators. For instance, 25-HC can enhance the expression of the pro-inflammatory chemokine Interleukin-8 (IL-8) and the chemokine CCL5, both of which are involved in the recruitment of immune cells to sites of inflammation.

Furthermore, 25-HC has been observed to influence the production of Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine. The this compound-GPR183 signaling axis is known to be activated under inflammatory conditions and contributes to the regulation of cytokine release. This suggests that 7,25-OHC, as a downstream metabolite of 25-HC, is likely involved in these inflammatory signaling pathways, although the precise mechanisms of its direct effects on IL-1β, CCL5, and IL-8 production require further elucidation.

Coordination of B, T, and Dendritic Cells in Secondary Lymphoid Tissues

The generation of a potent adaptive immune response relies on the coordinated interaction of B cells, T cells, and dendritic cells (DCs) within the highly organized structure of secondary lymphoid tissues. This compound, through its receptor GPR183, plays a crucial role in orchestrating the precise positioning of these cells, thereby facilitating their communication and collaboration.

Gradients of 7,25-OHC guide not only B cells but also T cells and DCs to specific locations within lymph nodes and the spleen. This directed migration is essential for processes such as antigen presentation by DCs to T cells, and the subsequent activation of B cells by helper T cells. By bringing these key players of the adaptive immune system into close proximity at the right time, the 7,25-OHC/GPR183 axis ensures the efficient initiation and development of immune responses.

Association with Autoimmune Diseases and Chronic Inflammatory Conditions

Dysregulation of the this compound/GPR183 signaling pathway has been implicated in the pathogenesis of a range of autoimmune diseases and chronic inflammatory conditions. mdpi.com The aberrant migration and accumulation of immune cells driven by this axis can contribute to the tissue damage and persistent inflammation characteristic of these disorders. Conditions such as rheumatoid arthritis, lupus, and multiple sclerosis have been linked to alterations in this pathway. mdpi.com

In the context of intestinal inflammation, this compound plays a significant role in the pathogenesis of conditions like ulcerative colitis. researchgate.net Studies have shown that during colonic inflammation, there is an increased production of 7,25-OHC, which in turn promotes the recruitment of immune cells to the gut mucosa via GPR183. researchgate.net This influx of inflammatory cells can exacerbate tissue damage and contribute to the chronic nature of the disease. The expression of the enzymes CH25H and CYP7B1, which are responsible for synthesizing 7,25-OHC, has been found to be elevated in the colonic tissue of individuals with ulcerative colitis, further highlighting the involvement of this pathway in the disease process. researchgate.net Mechanistically, the 7,25-OHC/GPR183 axis is involved in the formation of colonic lymphoid structures and can worsen inflammation by promoting the migration of innate lymphoid cells and other immune cells.

The dysregulation of the this compound signaling pathway is also believed to contribute to the development of type 1 diabetes, an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. mdpi.com While the precise mechanisms are still under investigation, it is thought that the pro-inflammatory and immune cell-recruiting properties of the 7,25-OHC/GPR183 axis may contribute to the autoimmune attack on the pancreatic islets. The general role of this pathway in promoting inflammation and guiding immune cells to target tissues suggests its potential involvement in the initiation or progression of the autoimmune response in type 1 diabetes. mdpi.com

Interactive Data Table: Key Molecules in this compound Signaling

| Compound/Protein | Function |

| This compound | Ligand for GPR183, chemoattractant for immune cells. |

| GPR183 (EBI2) | G protein-coupled receptor for this compound. |

| Cholesterol 25-hydroxylase (CH25H) | Enzyme in the synthesis of 25-hydroxycholesterol, a precursor to this compound. |

| Cytochrome P450 7B1 (CYP7B1) | Enzyme that converts 25-hydroxycholesterol to this compound. |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine. |

| Chemokine (C-C motif) ligand 5 (CCL5) | Chemoattractant for various immune cells. |

| Interleukin-8 (IL-8) | Chemoattractant for neutrophils and other immune cells. |

| Immunoglobulin A (IgA) | Antibody isotype important for mucosal immunity. |

Modulation in Multiple Sclerosis Animal Models

This compound (7,25-OHC), through its interaction with the G-protein coupled receptor EBI2 (GPR183), plays a significant role in the pathology of animal models of multiple sclerosis (MS), primarily the experimental autoimmune encephalomyelitis (EAE) model. frontiersin.orgnih.gov Research indicates that the 7,25-OHC/EBI2 signaling axis is involved in the recruitment of leukocytes into the inflamed central nervous system (CNS). frontiersin.org

During EAE, the concentration of 7,25-OHC increases within the CNS. plos.orgembopress.org This elevation is a result of the upregulated expression of the synthesizing enzyme Cholesterol 25-hydroxylase (CH25H) by microglia and another key enzyme, CYP7B1, by infiltrating lymphocytes. plos.org Concurrently, the expression of the 7,25-OHC-degrading enzyme, HSD3B7, is downregulated. plos.org This creates a chemotactic gradient that enhances the migration of autoreactive T cells into the CNS, thereby exacerbating the disease. plos.org

Studies using knockout mice have provided further evidence for this mechanism. EAE severity is significantly attenuated in mice deficient in CH25H, the rate-limiting enzyme for the synthesis of 7,25-OHC's precursor. plos.orgembopress.orgbiorxiv.org This attenuation is linked to reduced trafficking of pathogenic CD4+ T cells into the CNS. plos.orgbiorxiv.org More specifically, ablation of CH25H in endothelial cells has been shown to attenuate the course of EAE, highlighting the role of the vasculature in producing this critical oxysterol during neuroinflammation. biorxiv.orgnih.gov The 7,25-OHC/EBI2 axis is proposed to preferentially promote the migration of activated CD44+CD4+ T cells. frontiersin.org

The table below summarizes key findings from research on 7,25-OHC in EAE models.

| Model System | Key Finding | Implication | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Increased CNS levels of 7,25-OHC due to upregulated CH25H and CYP7B1 and downregulated HSD3B7. | Enhanced migration of autoreactive T cells into the CNS, exacerbating disease. | plos.org |

| CH25H knockout mice with EAE | Significantly attenuated disease severity. | Reduced trafficking of encephalitogenic CD4+ T cells into the CNS. | frontiersin.orgplos.orgbiorxiv.org |

| Endothelial cell-specific CH25H knockout mice with EAE | Attenuated course of EAE. | Endothelial cells are a critical source of oxysterols that promote neuroinflammation. | biorxiv.orgnih.gov |

| EAE transfer model | EBI2-deficient Th17 cells showed delayed pathogenesis compared to wild-type cells. | EBI2-dependent migration of T cells contributes to MS pathogenesis. | nih.gov |

Modulation of Toll-Like Receptor (TLR) Pathways

The synthesis of 7,25-OHC is closely linked to the activation of Toll-Like Receptor (TLR) pathways, which are fundamental components of the innate immune system. Inflammatory stimuli, such as Lipopolysaccharide (LPS), a ligand for TLR4, strongly upregulate the expression of the enzymes required for 7,25-OHC synthesis, namely CH25H and CYP7B1, in various immune cells like macrophages. nih.govscienceopen.com

When human primary macrophages derived from monocytes are stimulated with LPS, they exhibit a robust upregulation of CH25H and CYP7B1, along with a transient increase in EBI2 expression. nih.gov The culture supernatants from these LPS-stimulated macrophages are capable of activating EBI2 signaling, which indicates that the cells produce and secrete 7,25-OHC in response to TLR activation. nih.govscienceopen.com This establishes a direct link where innate immune sensing through TLRs triggers the production of an oxysterol that, in turn, directs the migration and positioning of other immune cells. nih.govscienceopen.com

Furthermore, EBI2 deficiency has been shown to lead to an increased production of type I interferons in response to stimulation by various TLR ligands, both in vitro and in vivo. nih.govscienceopen.com This suggests that the 7,25-OHC/EBI2 axis, initiated by TLR signaling, may also function as a negative feedback loop to control the magnitude of certain immune responses, including interferon production. nih.govscienceopen.com

Negative Regulation of Local and Systemic Adaptive Immune Responses by the Innate Immune System

The 7,25-OHC/EBI2 axis serves as a key mechanism by which the innate immune system can exert regulatory control over adaptive immune responses. nih.gov The production of 7,25-OHC by innate immune cells (like macrophages) and stromal cells creates chemotactic gradients that are essential for the precise positioning of adaptive immune cells (B and T lymphocytes) within secondary lymphoid organs. nih.govresearchgate.net This positioning is critical for the development of an effective and well-regulated adaptive immune response. nih.gov

For instance, the 7,25-OHC gradient is crucial for guiding activated B cells to the outer follicular regions of the spleen. nih.gov Mice deficient in CH25H, and therefore unable to produce 7,25-OHC, exhibit mislocalization of activated B cells, which remain at the T-B cell border, a phenotype identical to that of EBI2-deficient mice. nih.gov This improper positioning leads to a reduced plasma cell response following an immune challenge, demonstrating that the innate production of this oxysterol is necessary for a robust humoral immune response. nih.govnih.gov

The system also incorporates a mechanism for negative regulation through receptor desensitization. scienceopen.com Pre-treatment of B cells with 7,25-OHC in vitro renders them unresponsive not only to a subsequent 7,25-OHC gradient but also to other important chemokines like CXCL12 and CXCL13. scienceopen.com This desensitization can reduce the movement of B cells into splenic follicles, thereby modulating the extent of the B cell response. nih.govtocris.combio-techne.com This demonstrates how an innately produced lipid mediator can fine-tune the location and activation level of adaptive immune cells, preventing excessive or misplaced responses.

Interactions with Pathogen-Host Immunity

Host Immune Response to Bacterial Infections (e.g., Mycobacterium tuberculosis, Listeria monocytogenes, Citrobacter rodentium)

The 7,25-OHC/EBI2 signaling axis plays a role in organizing the host immune response to certain bacterial pathogens, most notably Mycobacterium tuberculosis (Mtb). During Mtb infection, the enzymes CH25H and CYP7B1 are upregulated in the lung, leading to increased local production of 7,25-OHC. researchgate.net This oxysterol acts as a chemoattractant for EBI2-expressing immune cells, recruiting them to the site of infection. researchgate.net Specifically, CYP7B1 expression is high in macrophages at the center of tuberculosis granulomas, the pathological hallmark of the disease. researchgate.net This suggests that the 7,25-OHC gradient may be crucial for the proper positioning of lymphocytes and other immune cells around the core of the granuloma, contributing to the structure and function of this complex immune entity. researchgate.net In primary human monocytes infected with BCG (an attenuated strain of Mycobacterium bovis), the 7,25-OHC receptor EBI2 has been shown to regulate both interferons and autophagy. nih.gov

While detailed research on the specific role of 7,25-OHC in infections with Listeria monocytogenes and Citrobacter rodentium is less extensive, the fundamental role of the 7,25-OHC/EBI2 axis in directing immune cell migration suggests it is likely involved in orchestrating the cellular response to a wide range of bacterial challenges. nih.gov

Role in Viral Infections (e.g., Epstein-Barr Virus, SARS-CoV-2)

The connection between 7,25-OHC and the Epstein-Barr Virus (EBV) is historical and foundational to its discovery. The receptor for 7,25-OHC, GPR183, was originally named EBI2, which stands for Epstein-Barr Virus-induced gene 2. nih.govscienceopen.com It was first identified as a gene that is highly induced in a Burkitt's lymphoma cell line following infection with EBV. nih.govscienceopen.com This induction suggests that the virus may manipulate this host signaling pathway, potentially to influence the migration and function of the B cells it infects. nih.gov 7,25-OHC was later identified as the endogenous physiological ligand for this receptor. nih.govscienceopen.com

In the context of SARS-CoV-2, the role of 7,25-OHC is less direct and appears to be distinct from its precursor, 25-hydroxycholesterol (25-HC). news-medical.netnih.gov Several studies have shown that 25-HC has broad antiviral activity and can inhibit SARS-CoV-2 replication, mechanistically by blocking membrane fusion. news-medical.netembopress.org However, this direct antiviral effect is not attributed to 7,25-OHC. news-medical.net Instead, the 7,25-OHC pathway may be more involved in the immunopathology of COVID-19. atsjournals.orgnih.gov As 25-HC is converted to 7,25-OHC, this can create a chemoattractant signal via EBI2 that promotes the migration of immune cells to the lung, potentially contributing to the inflammatory response seen in severe disease. atsjournals.orgnih.gov

Impact on Interferon Signaling Pathways

This compound and its receptor EBI2 are implicated in the regulation of interferon (IFN) signaling pathways, particularly type I interferons. The gene encoding the enzyme CH25H, which initiates the synthesis of 7,25-OHC, is an interferon-stimulated gene (ISG). nih.govmdpi.com This means that upon viral infection or stimulation with interferons, the production of 25-HC, the precursor to 7,25-OHC, is rapidly induced in cells like macrophages. nih.govmdpi.com

Neurobiological and Neuropathological Functions of 7,25 Dihydroxycholesterol

Expression and Metabolism in Astrocytes

Astrocytes, a key glial cell type in the CNS, are integral to the 7α,25-OHC signaling pathway. Research has demonstrated that both human and mouse astrocytes express EBI2/GPR183, the specific receptor for 7α,25-OHC. nih.govfrontiersin.org Furthermore, these cells possess the necessary enzymatic machinery for both the synthesis and degradation of this oxysterol. nih.gov

The primary precursor for 7α,25-OHC is 25-hydroxycholesterol (B127956) (25-HC). nih.govmdpi.com Astrocytes can take up 25-HC, which is often secreted by activated microglia during neuroinflammatory states. wustl.edubiorxiv.org Within the astrocyte, the enzyme Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1) hydroxylates 25-HC to form 7α,25-OHC. nih.govmdpi.combiorxiv.org Astrocytes also express enzymes like HSD3B7, which are responsible for the degradation of 7α,25-OHC, indicating a capacity for local regulation of this signaling pathway. nih.gov This localized metabolism allows astrocytes to control the concentration gradient of 7α,25-OHC, influencing cellular responses in their microenvironment.

| Enzyme | Function | Precursor/Substrate | Product | Cellular Location in CNS |

| Ch25h (Cholesterol 25-hydroxylase) | Synthesis of 25-HC | Cholesterol | 25-hydroxycholesterol (25-HC) | Microglia wustl.edunih.gov |

| CYP7B1 (Cytochrome P450 7B1) | Synthesis of 7α,25-OHC | 25-hydroxycholesterol (25-HC) | 7α,25-dihydroxycholesterol (7α,25-OHC) | Astrocytes mdpi.combiorxiv.org |

| HSD3B7 (Hydroxy-delta-5-steroid dehydrogenase) | Degradation of 7α,25-OHC | 7α,25-dihydroxycholesterol (7α,25-OHC) | 3-oxo derivative | Astrocytes nih.gov |

Influence on Glial Cell Function and Migration

The activation of the EBI2/GPR183 receptor by 7α,25-OHC has a direct impact on glial cell behavior, particularly astrocytes. A primary function stimulated by this signaling axis is cellular migration. nih.govfrontiersin.org Studies have shown that 7α,25-OHC induces the migration of astrocytes, a process crucial for CNS development, maintenance, and response to injury. nih.govfrontiersin.org This chemotactic function suggests that gradients of 7α,25-OHC within the brain can guide astrocyte movement toward areas of inflammation or injury, where their functions in tissue repair and immune modulation are required. The 7α,25-OHC-EBI2 axis is thus considered a key regulator of glial cell positioning and function within the CNS. nih.gov

Implications in Neuroinflammatory and Neurodegenerative Disorders

The 7α,25-OHC signaling pathway is increasingly implicated in the pathogenesis of neuroinflammatory and neurodegenerative diseases, where it modulates key cellular processes involved in both damage and repair. nih.govfrontiersin.org

Upon binding of 7α,25-OHC to the EBI2/GPR183 receptor on astrocytes, specific intracellular signaling cascades are initiated. nih.gov This activation leads to the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govresearchgate.netnih.gov ERK activation is crucial for a variety of cellular processes, including proliferation, differentiation, and survival. In addition to ERK phosphorylation, 7α,25-OHC stimulates Calcium (Ca2+) signaling within astrocytes. nih.govfrontiersin.org These signaling events are fundamental to the functional responses of astrocytes, including their migration and modulation of the surrounding neural environment. nih.gov

| Ligand | Receptor | Cell Type | Downstream Signaling Events |

| 7α,25-dihydroxycholesterol | EBI2/GPR183 | Astrocytes | ERK Phosphorylation, Ca2+ Signaling nih.govfrontiersin.org |

Lysophosphatidylcholine (LPC) is a lipid agent frequently used in experimental models to induce demyelination, mimicking a key pathological feature of diseases like multiple sclerosis. nih.govnih.gov Research using in vitro cerebellar slice cultures has shown that activation of the EBI2 receptor by 7α,25-OHC can prevent LPC-induced demyelination. nih.govresearchgate.net This protective effect was demonstrated to be specifically mediated by EBI2, as the effect was blocked by an EBI2 antagonist and was absent in slices from EBI2 knockout animals. researchgate.net These findings suggest a direct role for the 7α,25-OHC-EBI2 axis in preserving myelin integrity under demyelinating conditions. researchgate.net

Beyond preventing demyelination, the 7α,25-OHC pathway may also play a role in promoting remyelination, the regenerative process of forming new myelin sheaths. nih.gov Studies in the cuprizone (B1210641) mouse model, a model of demyelination and spontaneous remyelination, have explored this potential. nih.gov While the endogenous ligand 7α,25-OHC itself did not significantly enhance remyelination, likely due to a short half-life, a synthetic, more stable analogue of 7α,25-OHC was shown to markedly accelerate this repair process in vivo. nih.gov The analogue also modulated the immune response by reducing the number of lymphocytes and monocytes, suggesting a dual mechanism of action involving both immune modulation and direct effects on CNS repair. nih.gov

| Model | Compound | Outcome |

| Cuprizone-induced demyelination (in vivo) | Synthetic 7α,25-dihydroxycholesterol analogue | Accelerated remyelination, Reduced lymphocyte and monocyte counts nih.gov |

| LPC-induced demyelination (in vitro) | 7α,25-dihydroxycholesterol | Prevention of demyelination nih.govresearchgate.net |

The dysregulation of the 7α,25-OHC-EBI2/GPR183 signaling system is increasingly associated with the mechanisms underlying various neurodegenerative disorders. nih.govfrontiersin.orgnih.gov This pathway's ability to regulate the migration and function of both immune cells and CNS-resident cells like astrocytes places it at a critical intersection of neuroinflammation and neurodegeneration. frontiersin.orgnih.gov For instance, its role in guiding immune cell trafficking is relevant to diseases like multiple sclerosis, where immune cell infiltration into the CNS is a key pathological feature. researchgate.net Furthermore, given that oxysterols can influence processes like apoptosis and inflammation, the 7α,25-OHC axis is considered a contributor to the broader pathological environment in diseases such as Alzheimer's disease and other age-related neurodegenerative conditions. nih.govfrontiersin.org

Regulation of Neuropathic Pain in the Spinal Cord

Recent research has identified a significant role for 7,25-Dihydroxycholesterol (also known as 7α,25-dihydroxycholesterol or 7α,25-OHC) in the modulation of neuropathic pain within the spinal cord. This oxysterol, a metabolite of cholesterol, acts as a potent signaling molecule, influencing neuroinflammatory processes that contribute to the development and maintenance of chronic pain states.

Studies have revealed that following nerve injury, the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is upregulated in the dorsal horn of the spinal cord. nih.gov this compound is the endogenous ligand for GPR183, and their interaction within the spinal cord is crucial for its pronociceptive (pain-promoting) effects. nih.gov The activation of the this compound/GPR183 signaling axis has been shown to be a key factor in driving the maintenance of central sensitization, a condition where the nervous system becomes hyperexcitable, leading to chronic pain. nih.gov

Experimental evidence has demonstrated that the administration of this compound directly into the spinal cord can replicate the behavioral characteristics of neuropathic pain, such as mechanical and cold allodynia (pain from stimuli that are not normally painful). nih.gov This suggests a direct causal link between the presence of this oxysterol in the spinal cord and the experience of neuropathic pain.

The cellular mechanisms underlying these effects involve the activation of glial cells, specifically microglia and astrocytes, within the dorsal horn of the spinal cord. nih.gov GPR183 has been found to be colocalized with these glial cells, indicating that this compound-mediated activation of GPR183 on these cells is a key step in initiating neuroinflammation and maintaining chronic pain states. nih.gov

Further investigation into the molecular pathways has shown that the binding of this compound to GPR183 in the spinal cord initiates downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and the nuclear factor-κB (NF-κB) pathway. nih.gov The activation of these pathways is associated with an increase in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor (TNF), and a decrease in the anti-inflammatory cytokine interleukin-10 (IL-10) in the spinal cord. nih.gov This shift in the cytokine balance towards a pro-inflammatory state contributes to the hyperexcitability of spinal neurons and the persistence of neuropathic pain. nih.gov

The table below summarizes the key research findings on the role of this compound in neuropathic pain in the spinal cord.

Research Methodologies and Analytical Approaches for 7,25 Dihydroxycholesterol

Quantification and Detection Techniques

Precise and sensitive analytical methods are crucial for determining the concentration of 7,25-OHC in complex biological matrices and for verifying its chemical structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of 7,25-OHC in biological samples. This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.

Researchers have developed direct LC-electrospray ionization (ESI)-MS/MS methods for analyzing 7α,25-dihydroxycholesterol in human plasma. novartis.comsigmaaldrich.com A common sample preparation procedure involves a straightforward protein precipitation step, often using cold ethanol (B145695), to extract the analyte from the plasma matrix. novartis.comsigmaaldrich.com To improve ionization efficiency and sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed, which adds easily ionizable oxygen and nitrogen molecules to the structure. d-nb.info

Method validation according to international standards ensures the reliability of the assay, with parameters like linearity (r² > 0.99), precision (inter- and intra-assay coefficient of variation), and recovery being rigorously assessed. d-nb.info These robust methods have enabled the quantification of 7,25-OHC at very low concentrations, with average levels in healthy individuals determined to be around 0.21 ± 0.05 nM. novartis.comsigmaaldrich.com The sensitivity achieved is sufficient for detecting low-abundance dihydroxylated oxysterols, paving the way for comprehensive analysis under various disease conditions. novartis.comsigmaaldrich.com

Table 1: Example of LC-MS/MS Method Parameters for 7,25-Dihydroxycholesterol Analysis

| Parameter | Description |

|---|---|

| Instrumentation | ACQUITY Ultra performance liquid chromatography (UPLC) quaternary system coupled to a mass spectrometer. nih.gov |

| Column | NUCLEOSIL C18 reverse phase column (100-5 125/2) with a guard column. nih.gov |

| Mobile Phase | A multistep gradient using Solvent A (e.g., 70% Methanol, 10% Water, 0.1% Formic Acid) and Solvent B (e.g., 90% Isopropanol, 10% Methanol, 0.1% Formic Acid). nih.gov |

| Sample Preparation | Protein precipitation with cold ethanol or solid phase extraction (SPE). novartis.comsigmaaldrich.comnih.gov |

| Derivatization | Optional, using agents like PTAD to enhance ionization. d-nb.info |

| Detection Mode | Electrospray Ionization (ESI) in tandem mass spectrometry (MS/MS) mode. |

| Lower Limit of Quantification (LLoQ) | As low as 1.6 µg/g in skin tissue samples. d-nb.info |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of oxysterols like 7,25-OHC. This method is particularly useful for comprehensive profiling and quantitative determination of various sterols in biological samples.

Prior to analysis, a derivatization step is typically required to increase the volatility and thermal stability of the oxysterols. The resulting derivatives are then separated based on their boiling points and partitioning between the stationary and mobile phases in the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fingerprint for identification and quantification. GC-MS/MS, a tandem version of the technique, offers enhanced specificity by selecting a precursor ion and analyzing its specific fragment ions, which is crucial for distinguishing between isomeric oxysterols. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of 7,25-OHC. Unlike mass spectrometry techniques that provide information on the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique often used as the chromatographic front-end for mass spectrometry (as in LC-MS) but can also be used as a standalone method with other detectors, such as UV detectors. sigmaaldrich.com For oxysterols, which often lack a strong chromophore, derivatization may be necessary for UV detection.

The primary role of HPLC in the analysis of 7,25-OHC is to separate it from other structurally similar oxysterols and lipids present in complex biological extracts. researchgate.net Reverse-phase HPLC, using columns like C18, is commonly employed, where compounds are separated based on their hydrophobicity. nih.gov The ability to achieve good chromatographic resolution is critical for accurate quantification, especially when dealing with isomers that can have similar mass spectral properties. nih.gov

In Vitro Experimental Models

To understand the biological functions and mechanisms of action of 7,25-OHC, researchers utilize various in vitro models. These cell-based systems allow for controlled experiments to dissect the specific effects of the compound on different cell types.

B cells and T cells: In vitro studies have demonstrated that 7,25-OHC acts as a potent chemoattractant for both B and T lymphocytes. nih.govsigmaaldrich.comfrontiersin.orgscienceopen.com This migration is mediated through its interaction with the G protein-coupled receptor GPR183 (also known as EBI2). nih.govsigmaaldrich.combio-techne.comselleckchem.comcaymanchem.com Experiments using B cell cultures have shown that pretreatment with 7,25-OHC can desensitize the cells, rendering them refractory to further migration. scienceopen.com While 7,25-OHC strongly induces migration, it does not appear to have significant mitogenic effects on B cells. nih.gov Studies have also investigated the immunosuppressive properties of 7,25-OHC, noting its ability to block early steps of T-cell activation. sigmaaldrich.com

Dendritic Cells (DCs) and Monocytes/Macrophages: 7,25-OHC also induces the migration of dendritic cells and monocytes in vitro. nih.govfrontiersin.orgscienceopen.com In cultured monocyte-derived macrophages, inflammatory stimuli like lipopolysaccharide (LPS) can trigger a strong upregulation of the enzymes responsible for 7,25-OHC synthesis (CH25H and CYP7B1). frontiersin.org The culture supernatants of these stimulated macrophages are then able to activate GPR183 signaling, indicating local production of 7,25-OHC. frontiersin.org Furthermore, activation of GPR183 by 7,25-OHC in primary human monocytes has been shown to reduce the growth of M. tuberculosis by enhancing autophagy and modulating cytokine expression. mdpi.com In the THP-1 human monocyte cell line, other oxysterols like 7-ketocholesterol (B24107) have been shown to induce differentiation into macrophages and promote foam cell formation, a process that 25-hydroxycholesterol (B127956) (the precursor to 7,25-OHC) did not effectively promote. nih.gov

Astrocytes: In the central nervous system, astrocytes express GPR183 and the enzymes necessary for both the synthesis and degradation of 7,25-OHC. nih.gov In vitro, activation of GPR183 in astrocytes stimulates signaling pathways such as ERK phosphorylation and Ca²⁺ mobilization, leading to cellular migration. nih.gov This suggests a role for the 7,25-OHC/GPR183 axis in glial cell function and neuroinflammation. nih.gov The precursor, 25-hydroxycholesterol, which can be metabolized to this compound by the astrocytic enzyme Cyp7b1, has been shown to regulate astrocyte lipid metabolism and ApoE secretion. biorxiv.org

Fibroblasts: Studies using fibroblast cell lines, such as the L929 mouse fibroblast line, have explored the cytotoxic effects of 7,25-OHC. nih.gov Research has shown that 7,25-OHC can induce a form of cell death termed "oxiapoptophagy," which involves a combination of apoptosis, oxidative stress, and autophagy. nih.gov This process is mediated through the GPR183 receptor. nih.gov Furthermore, early studies in cultured human diploid fibroblasts demonstrated that these cells can metabolize 25-hydroxycholesterol into 7α,25-dihydroxycholesterol. nih.gov This work also showed that 7,25-OHC effectively suppressed the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov

Chondrocytes: In the context of joint health, 7,25-OHC has been identified as a potential pathophysiological factor in osteoarthritis. nih.gov In vitro and ex vivo studies using chondrocytes and articular cartilage explants have shown that 7,25-OHC can accelerate the loss of proteoglycan, a key component of the cartilage matrix. nih.govnih.gov This is mediated by decreasing the expression of extracellular matrix components like type II collagen and increasing the expression of degenerative enzymes such as matrix metalloproteinases (MMP-3 and MMP-13). nih.govnih.gov Furthermore, 7,25-OHC promotes caspase-dependent chondrocyte death through both extrinsic and intrinsic apoptotic pathways. nih.govnih.govresearchgate.net

Table 2: Summary of In Vitro Effects of this compound on Various Cell Types

| Cell Type | Key Biological Effect(s) | Mediating Receptor/Pathway |

|---|---|---|

| B Cells | Induces migration, desensitization to chemoattractants. nih.govscienceopen.combio-techne.com | GPR183 (EBI2). nih.govbio-techne.com |

| T Cells | Induces migration, blocks early activation steps. nih.govsigmaaldrich.com | GPR183 (EBI2). nih.gov |

| Dendritic Cells | Induces migration. nih.govsigmaaldrich.comfrontiersin.org | GPR183 (EBI2). nih.gov |

| Monocytes/Macrophages | Induces migration, enhances autophagy, modulates cytokine expression. nih.govfrontiersin.orgmdpi.com | GPR183 (EBI2). nih.govmdpi.com |

| Astrocytes | Stimulates migration, ERK phosphorylation, and Ca²⁺ signaling. nih.gov | GPR183 (EBI2). nih.gov |

| Fibroblasts | Induces "oxiapoptophagy" (apoptosis, oxidative stress, autophagy), suppresses HMG-CoA reductase. nih.govnih.gov | GPR183 (EBI2). nih.gov |

| Chondrocytes | Promotes cartilage matrix degradation, induces apoptosis. nih.govnih.govresearchgate.net | Caspase-dependent pathways. nih.govresearchgate.net |

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone in the study of this compound (7,25-OHC), providing a quantitative measure of its interaction with its cognate receptor, the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), also known as GPR183. These assays are instrumental in determining the binding affinity (Kd) and selectivity of 7,25-OHC for EBI2.

In these assays, a radiolabeled form of 7,25-OHC is incubated with cells or membrane preparations expressing EBI2. The amount of radioligand bound to the receptor is then measured, allowing for the determination of binding characteristics. Studies have demonstrated that 7,25-OHC exhibits saturated binding to EBI2, indicating a finite number of specific binding sites. nih.govnih.govresearchgate.net The high potency of this interaction is evidenced by a dissociation constant (Kd) in the picomolar range, with one study reporting a Kd of 450 pM. nih.govnih.govscienceopen.com

Furthermore, competitive binding assays, where unlabeled 7,25-OHC or its analogs are used to displace the radiolabeled ligand, have been crucial in elucidating the structural requirements for receptor binding. Through the examination of various analogs, it has been shown that all three hydroxyl groups at the 3β, 7α, and 25 positions of the cholesterol backbone are essential for high-affinity binding and subsequent receptor activation. nih.govnih.gov Site-directed mutagenesis studies, coupled with radioligand binding assays, have identified specific amino acid residues within EBI2, such as Arg87, Asn114, and Glu183, that are critical for interacting with these hydroxyl groups and, consequently, for ligand binding. nih.gov

Table 1: Binding Affinity of this compound for EBI2

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 450 pM | nih.govnih.govscienceopen.com |

Chemotaxis Assays for Investigating Cell Migration

Chemotaxis assays are fundamental in demonstrating the primary biological function of the this compound (7,25-OHC) and EBI2 signaling axis, which is the directed migration of immune cells. nih.govresearchgate.net These in vitro assays measure the ability of a chemical gradient of 7,25-OHC to attract and guide the movement of various immune cell populations that express EBI2.

The principle of these assays involves creating a concentration gradient of 7,25-OHC in a specialized migration chamber, such as a Boyden chamber or a microfluidic device. Immune cells, such as B cells, T cells, or dendritic cells (DCs), are placed in one compartment, and the number of cells that migrate through a porous membrane towards the higher concentration of 7,25-OHC in another compartment is quantified. nih.govnih.gov

Research has consistently shown that 7,25-OHC is a potent chemoattractant for a variety of immune cells. nih.govnih.govresearchgate.net It induces the migration of both mouse and human B cells, T cells, and CD11c+ dendritic cells in a manner that is strictly dependent on the expression of EBI2. nih.gov Pre-treatment of cells with 7,25-OHC leads to receptor internalization and desensitization, rendering the cells refractory to subsequent migration induced by the same ligand. nih.gov This observation further underscores the specificity of the 7,25-OHC/EBI2 interaction in mediating cell migration.

Table 2: Immune Cell Migration Induced by this compound

| Cell Type | Response to 7,25-OHC | EBI2 Dependence | Reference |

| B Cells | Migration | Yes | nih.govnih.gov |

| T Cells | Migration | Yes | nih.gov |

| Dendritic Cells (CD11c+) | Migration | Yes | nih.gov |

Intracellular Cytokine Staining and Fluorescence-Activated Cell Sorting (FACS) Analysis

Intracellular cytokine staining (ICS) coupled with fluorescence-activated cell sorting (FACS) is a powerful technique to dissect the functional consequences of this compound (7,25-OHC) signaling at the single-cell level. While direct studies focusing on intracellular cytokine profiles in response to 7,25-OHC are emerging, this methodology is critical for understanding how this oxysterol modulates immune cell function beyond migration.

The procedure involves stimulating immune cells in the presence or absence of 7,25-OHC. A protein transport inhibitor is often added to trap cytokines within the cell. Subsequently, the cells are fixed and permeabilized to allow fluorescently labeled antibodies to access and bind to intracellular cytokines. Multi-color FACS analysis can then be used to simultaneously identify cell surface markers, thereby defining specific cell populations (e.g., CD4+ T cells, B cells), and quantify the expression of various cytokines within those populations.

Although specific data on 7,25-OHC-induced cytokine profiles from ICS is limited, related research provides a strong rationale for its application. For instance, 7,25-OHC has been shown to induce inflammatory responses through the upregulation of reactive oxygen species (ROS) in fibroblast cell lines, with ROS levels quantified by FACS. nih.gov Furthermore, the precursor of 7,25-OHC, 25-hydroxycholesterol, has been demonstrated to promote the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Given that 7,25-OHC is the ligand for EBI2, which is implicated in inflammatory processes, ICS and FACS analysis are invaluable tools for elucidating the specific cytokine signatures elicited by 7,25-OHC in different immune cell subsets.

Reporter Gene Assays for Receptor Activation and Signaling Pathway Assessment

Reporter gene assays are instrumental in characterizing the activation of EBI2 by this compound (7,25-OHC) and delineating the downstream signaling pathways. These assays utilize a reporter gene, such as luciferase or β-galactosidase, linked to a specific response element in its promoter region. Activation of a signaling pathway of interest leads to the expression of the reporter gene, which can be easily quantified.

In the context of 7,25-OHC and its G protein-coupled receptor EBI2, several types of reporter and related functional assays are employed. The activation of EBI2 by 7,25-OHC has been confirmed by monitoring second messenger readouts, which are often precursors to reporter gene activation. These include assays measuring the release of intracellular calcium and the binding of GTPγS, which are indicative of G protein activation. nih.govnih.gov One study reported a potent activation of human EBI2 by 7,25-OHC with an EC50 of 140 pM in a GTPγS binding assay and an IC50 of 2 nM for the inhibition of cAMP production. nih.govscienceopen.com

Furthermore, β-arrestin recruitment assays, a form of reporter assay, have been used to demonstrate the functional coupling of EBI2 to this signaling pathway upon binding of 7,25-OHC. Downstream of receptor activation, reporter gene assays have been used to show the involvement of transcription factors like AP-1 in oxysterol-mediated cellular responses, such as the secretion of interleukin-8 (IL-8). These findings highlight the utility of reporter gene assays in providing a quantitative readout of receptor activation and in dissecting the complex signaling cascades initiated by this compound.

Table 3: Functional Assays for EBI2 Activation by this compound

| Assay Type | Parameter | Value | Reference |

| GTPγS Binding | EC50 | 140 pM | nih.govscienceopen.com |

| cAMP Inhibition | IC50 | 2 nM | nih.govscienceopen.com |

In Vivo Animal Models

EBI2-Deficient Mouse Models for Elucidating Receptor Function